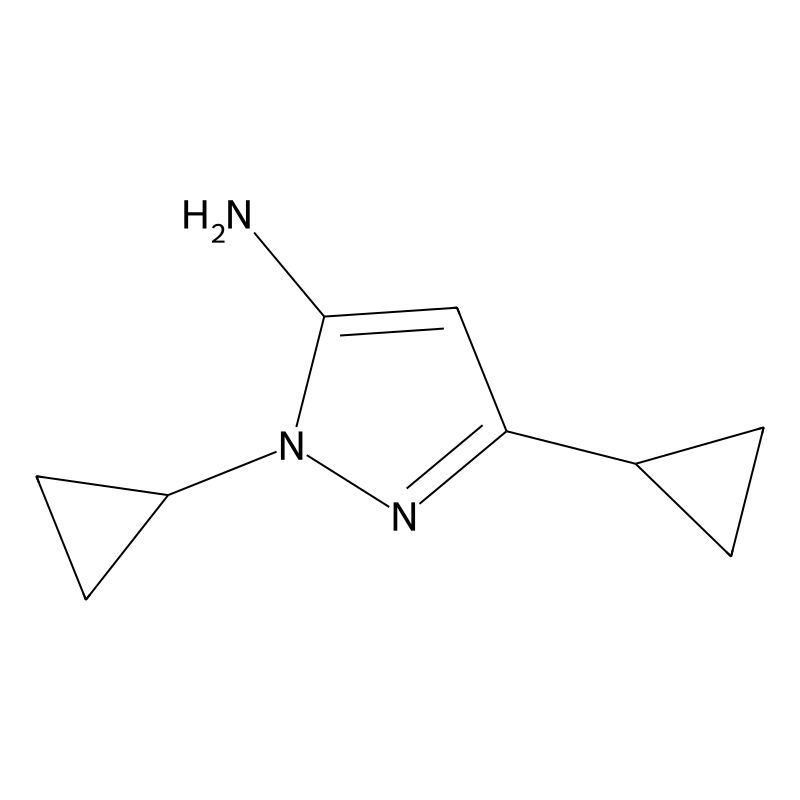1,3-dicyclopropyl-1H-pyrazol-5-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles
Scientific Field: Organic Chemistry
Application Summary: 1,3-Dicyclopropyl-1H-pyrazol-5-amine has been used in the synthesis of 1,3,5-trisubstituted 1H-pyrazoles.
Methods of Application: The synthesis starts from α, β-unsaturated aldehydes/ketones and hydrazine using the catalyst H3[PW12O40]/SiO2 under microwave irradiation and solvent
Palladium-catalyzed Amino Group Arylation
Application Summary: This compound has been used in the palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on the Buchwald–Hartwig reaction.
Methods of Application: The procedure involves an efficient Pd-catalyzed C–N bond formation using XPhos as a ligand and KOH as a base.
Results or Outcomes: A series of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines were obtained with satisfactory yields under optimized reaction conditions.
Synthesis of 5-Amino-4-Hydroxyiminopyrazoles
Application Summary: 1,3-Dicyclopropyl-1H-pyrazol-5-amine has been used in the synthesis of 5-amino-4-hydroxyiminopyrazoles.
Methods of Application: The synthesis starts from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution.
Results or Outcomes: The synthesized compounds were fully identified by spectroscopic methods.
1,3-Dicyclopropyl-1H-pyrazol-5-amine is an organic compound characterized by a pyrazole ring substituted with two cyclopropyl groups at the 1 and 3 positions and an amino group at the 5 position. This compound has garnered interest in organic synthesis due to its unique structure, which combines the reactivity of the pyrazole moiety with the steric and electronic properties of cyclopropyl groups.
Chemical Structure- Molecular Formula: CHN
- Molecular Weight: 168.21 g/mol
- CAS Number: 118430-74-3
- Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Cyclization Reactions: The compound can undergo cyclization to form more complex heterocycles.
- Multicomponent Reactions: It has been utilized in domino reactions, particularly with arylglyoxals, leading to the formation of diverse pyrazolo-fused heterocycles .
The synthesis of 1,3-dicyclopropyl-1H-pyrazol-5-amine can be achieved through several methods:
- Condensation Reactions: The compound can be synthesized by condensing appropriate hydrazines with cyclopropyl ketones or aldehydes.
- Multicomponent Reactions: Recent studies have reported multicomponent domino reactions that allow for the efficient synthesis of pyrazole derivatives from readily available starting materials .
- Functional Group Transformations: Existing pyrazole compounds can be modified through functional group transformations to introduce dicyclopropyl substituents.
1,3-Dicyclopropyl-1H-pyrazol-5-amine has potential applications in:
- Pharmaceutical Chemistry: As a building block for synthesizing biologically active compounds.
- Agricultural Chemistry: In the development of agrochemicals due to its potential herbicidal or fungicidal properties.
- Material Science: As a precursor for novel materials with specific electronic or optical properties.
Several compounds share structural similarities with 1,3-dicyclopropyl-1H-pyrazol-5-amine. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine | Methyl group at position 1 | Less steric hindrance compared to dicyclopropyl groups |
| 4-Iodine-1H-pyrazole-5-amines | Iodine substitution at position 4 | Halogenated compound with different reactivity |
| 3-Diphenylmethyl-1H-pyrazol-5-amines | Diphenylmethyl group providing different sterics | Greater lipophilicity and potential for varied interactions |
Uniqueness of 1,3-Dicyclopropyl-1H-pyrazol-5-amine:
The presence of two cyclopropyl groups imparts unique steric and electronic properties that can influence reactivity and biological activity differently than other similar compounds. Its ability to participate in diverse








